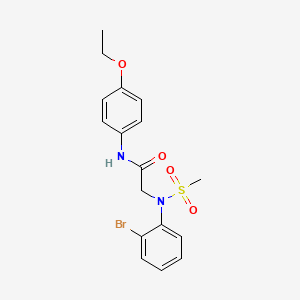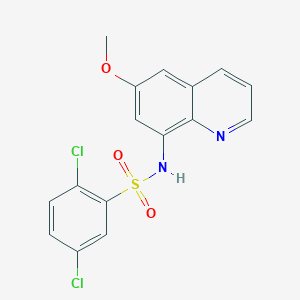![molecular formula C26H27ClN2O B3460713 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-chlorophenyl)benzamide](/img/structure/B3460713.png)
4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-chlorophenyl)benzamide
Übersicht
Beschreibung
4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-chlorophenyl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as BMB, and it is a member of the benzamide class of compounds. BMB has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of BMB is not fully understood, but it is believed to involve the inhibition of protein synthesis. BMB has been shown to inhibit the activity of ribosomes, which are responsible for the synthesis of proteins. This inhibition leads to a decrease in the production of proteins that are necessary for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, BMB has been shown to have a variety of other biochemical and physiological effects. BMB has been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases such as arthritis. BMB has also been shown to have analgesic activity, which may make it useful in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BMB is that it is relatively easy to synthesize in the laboratory. In addition, BMB has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying these processes. However, one limitation of BMB is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research involving BMB. One area of research is the development of more potent analogs of BMB that may have greater anti-tumor activity. Another area of research is the investigation of the mechanism of action of BMB, which may lead to the development of new therapeutic agents. Finally, the use of BMB in combination with other drugs may be explored, as this may lead to synergistic effects that could enhance its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
BMB has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research that has received particular attention is the treatment of cancer. BMB has been shown to have anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, BMB has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Eigenschaften
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]-N-(2-chlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O/c27-24-8-4-5-9-25(24)28-26(30)23-12-10-22(11-13-23)19-29-16-14-21(15-17-29)18-20-6-2-1-3-7-20/h1-13,21H,14-19H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKCIGUNBYUOTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3460638.png)

![N~2~-(2-fluorophenyl)-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3460653.png)
![N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3460668.png)
![N~1~-cyclopentyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3460671.png)
![N~1~-cyclohexyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3460675.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~,N~1~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3460681.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3460685.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3460689.png)
![N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide](/img/structure/B3460705.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3460732.png)

![4-benzyl-1-[(2,5-dichlorophenyl)sulfonyl]piperidine](/img/structure/B3460746.png)